N-{[5-(4-fluorophenyl)-4-isoxazolyl]methyl}-2-(1H-indol-3-yl)acetamide
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Overview
Description
N-{[5-(4-fluorophenyl)-4-isoxazolyl]methyl}-2-(1H-indol-3-yl)acetamide is a complex organic compound featuring an indole moiety and an isoxazole ring. This compound has garnered attention in scientific research due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[5-(4-fluorophenyl)-4-isoxazolyl]methyl}-2-(1H-indol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the indole and isoxazole precursors. These precursors are then coupled using appropriate reagents and reaction conditions to form the final compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of cost-effective and efficient methods. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Biologically, N-{[5-(4-fluorophenyl)-4-isoxazolyl]methyl}-2-(1H-indol-3-yl)acetamide has shown potential in various biological assays. It has been studied for its antimicrobial, antiviral, and anticancer properties.
Medicine: In the medical field, this compound is being explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of certain diseases, including cancer and infectious diseases.
Industry: Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable asset in the chemical industry.
Mechanism of Action
The mechanism by which N-{[5-(4-fluorophenyl)-4-isoxazolyl]methyl}-2-(1H-indol-3-yl)acetamide exerts its effects involves interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Indole-3-acetic acid (IAA): A naturally occurring plant hormone with structural similarities.
Oxadiazole derivatives: Compounds containing oxadiazole rings, which share the isoxazole ring structure.
Fluorinated phenyl derivatives: Compounds with fluorinated phenyl groups similar to the one in this compound.
Uniqueness: N-{[5-(4-fluorophenyl)-4-isoxazolyl]methyl}-2-(1H-indol-3-yl)acetamide stands out due to its unique combination of an indole ring and a fluorinated phenyl group attached to an isoxazole ring. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1,2-oxazol-4-yl]methyl]-2-(1H-indol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2/c21-16-7-5-13(6-8-16)20-15(12-24-26-20)11-23-19(25)9-14-10-22-18-4-2-1-3-17(14)18/h1-8,10,12,22H,9,11H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFCPRPRQIAKES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC3=C(ON=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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